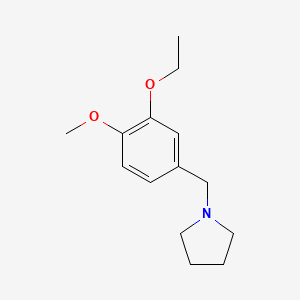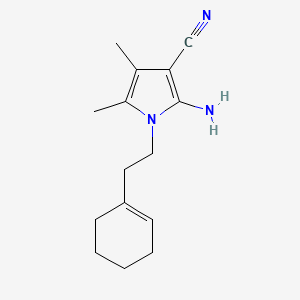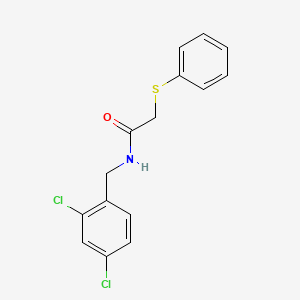
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits the activity of the histone acetyltransferase enzyme by binding to a specific site on the enzyme. This leads to the inhibition of gene expression and the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for the investigation of the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the use of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to have anti-cancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, this compound may be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the safety and efficacy of this compound in vivo and to optimize its use in various therapeutic applications.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of acetic acid. The resulting compound is then treated with furfural to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Scientific Research Applications
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-16-8-6-15(7-9-16)19-11-10-17(27-19)12-22-25-20-24-18(13-23-26-20)14-4-2-1-3-5-14/h1-13H,(H,24,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYZTDJSNQKGO-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)




![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

